Estrone methyl ether, (-)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

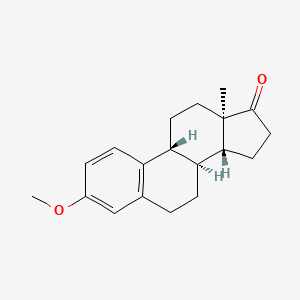

エストロンメチルエーテルは、エストロン3-メチルエーテルとしても知られており、合成エストロゲンおよびエストロゲンエーテルです。具体的には、エストロンのC3メチルエーテルです。 この化合物は市販されていませんが、メストラノール(エチニルエストラジオール3-メチルエーテル)などの他の化合物の合成に使用されてきました .

準備方法

エストロンメチルエーテルは、エストロンのエーテル化によって合成することができます。このプロセスは、特定の条件下でエストロンをメチル化剤と反応させることを伴います。 一般的な方法の1つは、炭酸カリウムなどの塩基の存在下で、硫酸ジメチルまたはヨウ化メチルを使用することです . 工業生産方法は、規模の大きい合成のために最適化されており、より高い収率と純度が保証されています。

化学反応の分析

エストロンメチルエーテルは、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して、エストロンメチルエーテルをより酸化された形に変換することができます。

還元: 還元反応は、水素化リチウムアルミニウムなどの試薬を使用して行うことができ、還元された誘導体の形成につながります。

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってケトンまたはカルボン酸が生成される可能性があり、一方、還元によってアルコールが生成される可能性があります。

4. 科学研究への応用

エストロンメチルエーテルは、科学研究においていくつかの応用があります。

化学: メストラノールなどの他のエストロゲン化合物の合成における中間体として使用されます。

生物学: ホルモン受容体とその相互作用に関する研究では、エストロンメチルエーテルを使用してエストロゲン活性について調査することがよくあります。

医学: 市販されていませんが、エストロゲン性薬の開発における参照化合物として役立っています。

科学的研究の応用

Estrone methyl ether has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other estrogenic compounds, such as mestranol.

Biology: Research involving hormone receptors and their interactions often utilizes estrone methyl ether to study estrogenic activity.

Medicine: Although not marketed, it serves as a reference compound in the development of estrogenic drugs.

Industry: It is used in the production of various pharmaceutical intermediates.

作用機序

エストロンメチルエーテルは、標的組織のエストロゲン受容体と相互作用することで効果を発揮します。これらの受容体と結合すると、ホルモン-受容体複合体は核に移行し、そこでDNA上のエストロゲン応答要素に結合します。 この結合は、特定の遺伝子の転写を調節し、さまざまな生理学的反応につながります .

類似化合物との比較

エストロンメチルエーテルは、その特定の構造とC3位にメトキシ基が存在することでユニークです。類似の化合物には以下が含まれます。

エストロン: メトキシ基のない親化合物です。

エチニルエストラジオール: 経口避妊薬で使用される合成エストロゲンです。

メストラノール: エチニルエストラジオールの合成における中間体です.

エストロンメチルエーテルのユニークさは、合成経路における特定の応用と、他のエストロゲン性化合物の製造における中間体としての役割にあります。

特性

CAS番号 |

14088-31-4 |

|---|---|

分子式 |

C19H24O2 |

分子量 |

284.4 g/mol |

IUPAC名 |

(8S,9R,13R,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m0/s1 |

InChIキー |

BCWWDWHFBMPLFQ-IMBTUZDBSA-N |

異性体SMILES |

C[C@@]12CC[C@@H]3[C@@H]([C@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |

正規SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。